3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine
CAS No.: 2059926-71-3
Cat. No.: VC5598593
Molecular Formula: C12H21N3O
Molecular Weight: 223.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059926-71-3 |
|---|---|
| Molecular Formula | C12H21N3O |
| Molecular Weight | 223.32 |
| IUPAC Name | 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine |
| Standard InChI | InChI=1S/C12H21N3O/c1-4-5-15-6-7-16-8-11(15)12-9(2)13-14-10(12)3/h11H,4-8H2,1-3H3,(H,13,14) |
| Standard InChI Key | XLPLFAVIHUSDKW-UHFFFAOYSA-N |
| SMILES | CCCN1CCOCC1C2=C(NN=C2C)C |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule comprises two distinct heterocyclic systems:
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Morpholine Ring: A six-membered oxygen- and nitrogen-containing heterocycle (C₄H₉NO) with a propyl substituent at the 4-position. Morpholine derivatives are valued for their polarity, solubility, and ability to act as bioisosteres in drug design .
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Pyrazole Ring: A five-membered aromatic ring (C₃H₄N₂) with methyl groups at the 3- and 5-positions. Pyrazoles are known for hydrogen-bonding capabilities and metabolic stability, making them prevalent in agrochemicals and pharmaceuticals .
The connectivity between these rings occurs via a single bond at the pyrazole’s 4-position and the morpholine’s 3-position, yielding the full IUPAC name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-propylmorpholine.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₂H₂₁N₃O, with a calculated molecular weight of 223.32 g/mol. Key fragments include:
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Morpholine core: C₄H₈NO (86.11 g/mol)
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Pyrazole fragment: C₅H₇N₂ (95.13 g/mol)
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Propyl chain: C₃H₇ (43.09 g/mol)
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₃O |
| Molecular Weight | 223.32 g/mol |
| Hydrogen Bond Donors | 1 (pyrazole NH) |
| Hydrogen Bond Acceptors | 3 (morpholine O, pyrazole N) |
Synthesis Pathways
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
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Morpholine-Pyrazole Coupling:
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Pyrazole-First Approach:
Challenges and Optimization
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Steric Hindrance: Bulky methyl groups on the pyrazole may slow coupling reactions. Microwave-assisted synthesis or high-pressure conditions could improve yields .
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Regioselectivity: Ensuring substitution at the pyrazole’s 4-position requires careful control of reaction conditions, such as using directing groups .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Using the LogP model from PubChem data on analogous compounds :
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LogP (Octanol-Water): ~2.1 (moderate lipophilicity)
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Aqueous Solubility: ~15 mg/mL at 25°C (estimated via Abraham model)
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | PubChem Predictions |
| Water Solubility | 15 mg/mL | Abraham Model |
| pKa (Pyrazole NH) | ~4.5 | Analogous Compounds |
Spectroscopic Characteristics
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¹H NMR (CDCl₃):
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δ 1.2–1.4 (t, 3H, propyl CH₃)
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δ 2.3–2.5 (s, 6H, pyrazole CH₃)
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δ 3.6–4.0 (m, 6H, morpholine OCH₂ and NCH₂)
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δ 6.2 (s, 1H, pyrazole CH)
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IR (KBr): 3300 cm⁻¹ (NH stretch), 1600 cm⁻¹ (C=N stretch)
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